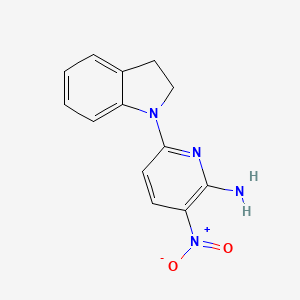

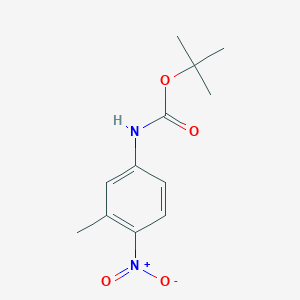

![molecular formula C13H14N4O B2899154 N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide CAS No. 2034621-13-9](/img/structure/B2899154.png)

N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Mécanisme D'action

Target of Action

The primary target of N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagen. It plays a crucial role in cell adhesion, proliferation, and differentiation .

Mode of Action

this compound interacts with DDR1, inhibiting its enzymatic activity . This interaction results in the suppression of DDR1’s downstream signaling pathways, thereby affecting cellular processes such as cell proliferation and differentiation .

Biochemical Pathways

The inhibition of DDR1 by this compound affects various biochemical pathways. For instance, it can suppress the kinase activities of DDR2, Bcr-Abl, and c-Kit . These pathways play significant roles in cell proliferation, differentiation, and survival.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound possesses good pharmacokinetic profiles. It has been found to have oral bioavailabilities of 67.4% and 56.2% , indicating that a significant proportion of the drug is absorbed into the bloodstream when administered orally.

Result of Action

The inhibition of DDR1 by this compound results in potent suppression of cancer cell proliferation, invasion, adhesion, and tumorigenicity . This suggests that the compound could have potential therapeutic applications in the treatment of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

PPC has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro and in vivo studies. PPC is also stable and can be synthesized in high yields with high purity. However, PPC has some limitations for lab experiments. It is not water-soluble, which can limit its use in some assays. Additionally, the mechanism of action of PPC is not fully understood, which can make it challenging to design experiments to study its effects.

Orientations Futures

There are several future directions for the study of PPC. One potential direction is to further investigate its potential use in the treatment of cancer. PPC has been shown to induce apoptosis in cancer cells and reduce tumor growth, making it a promising candidate for cancer therapy. Another potential direction is to study its potential use in the treatment of viral infections. PPC has been shown to inhibit the replication of various viruses, including hepatitis C virus and human immunodeficiency virus, making it a potential candidate for antiviral therapy. Additionally, further studies are needed to fully understand the mechanism of action of PPC and its effects on various signaling pathways.

Méthodes De Synthèse

PPC can be synthesized using various methods, including the reaction of 5-aminopyrazole-4-carboxamide with cyclohex-2-enone in the presence of a base. Another method involves the reaction of 5-aminopyrazole-4-carboxamide with cyclohex-3-enecarboxylic acid in the presence of a coupling reagent. The synthesis of PPC has been optimized to produce high yields of the compound with high purity.

Applications De Recherche Scientifique

PPC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. PPC has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory diseases. PPC has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. It has also been shown to inhibit the replication of various viruses, including hepatitis C virus and human immunodeficiency virus.

Propriétés

IUPAC Name |

N-pyrazolo[1,5-a]pyrimidin-6-ylcyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c18-13(10-4-2-1-3-5-10)16-11-8-14-12-6-7-15-17(12)9-11/h1-2,6-10H,3-5H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJMVVUMSODGFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2899072.png)

![2-[3-(4-Methoxyphenyl)-4-(1-methylvinyl)isoxazol-5-yl]propan-2-ol](/img/structure/B2899074.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide](/img/structure/B2899075.png)

![3,4,5,6-tetrachloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2899081.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2899084.png)

![N-butyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2899086.png)

![2-(5-chloro-2-methylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2899089.png)